molecular formula C30H35NO5 B5222735 Butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5222735
M. Wt: 489.6 g/mol
InChI Key: YUTOJLSLIOJTMJ-UHFFFAOYSA-N
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Description

Butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with fused cyclohexanone and dihydropyridine rings. The molecule is substituted at positions 4 and 7 with 4-ethoxyphenyl and 4-methoxyphenyl groups, respectively, and includes a methyl group at position 2. The butan-2-yl ester at position 3 enhances lipophilicity compared to shorter-chain esters like methyl or ethyl .

Structurally, the hexahydroquinoline scaffold adopts puckered conformations influenced by substituents. For example, analogous compounds exhibit twisted boat conformations in the dihydropyridine ring and envelope-like distortions in the cyclohexanone ring .

Properties

IUPAC Name

butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO5/c1-6-18(3)36-30(33)27-19(4)31-25-16-22(20-8-12-23(34-5)13-9-20)17-26(32)29(25)28(27)21-10-14-24(15-11-21)35-7-2/h8-15,18,22,28,31H,6-7,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTOJLSLIOJTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where groups like halogens can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Research has indicated its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in undergoing various chemical reactions makes it valuable in the production of a wide range of products.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Hexahydroquinoline Derivatives

Compound Name R4 Substituent R7 Substituent Ester Group Molecular Weight Key Structural Features
Target Compound 4-ethoxyphenyl 4-methoxyphenyl Butan-2-yl 413.51 Dual aryl substitution; enhanced lipophilicity; potential for unique H-bonding patterns
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... [] 4-methoxyphenyl Methyl 327.37 Twisted dihydropyridine ring; N–H···O chains in crystal packing
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... [] 4-fluorophenyl Ethyl Electron-withdrawing fluorine; high purity batches available
Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-... [] 4-ethoxy-3-methoxyphenyl Butyl 413.51 Similar MW to target; ortho-methoxy alters steric and electronic effects
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... [] 5-bromo-2-hydroxyphenyl Ethyl Bromo and hydroxy groups enable halogen bonding and H-bonding

Key Observations:

Substituent Effects: The target compound’s 4-ethoxyphenyl and 4-methoxyphenyl groups provide electron-donating effects, which may increase stability compared to halogenated analogs (e.g., 4-fluorophenyl in ) . Ortho-substituted derivatives (e.g., butyl 4-(4-ethoxy-3-methoxyphenyl)...

Ester Group Influence :

  • Butan-2-yl esters (target and ) offer higher lipophilicity than methyl or ethyl esters, which may improve membrane permeability in biological systems .
  • Shorter esters (e.g., methyl in ) facilitate stronger intermolecular interactions (e.g., N–H···O hydrogen bonds) due to reduced steric bulk .

Crystallographic and Packing Behavior

  • Target Compound : Predicted to form layered structures via C–H···O interactions, similar to methyl 4-(4-methoxyphenyl)... (), but with additional π-π stacking due to dual aryl groups .
  • Halogenated Analogs : Bromo-substituted derivatives () exhibit distinct packing via halogen bonds, absent in the target compound .
  • Conformational Flexibility: The cyclohexanone ring in the target may adopt a twisted envelope conformation, as seen in , whereas 2,7,7-trimethyl derivatives () show restricted puckering .

Q & A

Q. What are the optimal reaction conditions for synthesizing Butan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde) with appropriate amines (e.g., β-keto esters) to form imine intermediates. Cyclization is achieved using acid catalysts (e.g., p-toluenesulfonic acid) in refluxing ethanol (70–80°C) for 6–8 hours . Solvent choice (e.g., toluene for improved yield) and catalyst loading (5–10 mol%) significantly impact purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions (e.g., ethoxy/methoxy phenyl groups) and hexahydroquinoline backbone. Key signals include δ 1.2–1.4 ppm (butan-2-yl methyl), δ 3.7–4.2 ppm (ethoxy/methoxy groups), and δ 5.3–5.5 ppm (ester carbonyl) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 520.2) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for confirming the 1,4,5,6,7,8-hexahydroquinoline conformation .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer: Initial screening should include:

  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases, cyclooxygenases) using fluorescence-based assays to measure IC50 values .
  • Cell Viability Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM for 48 hours .
  • Solubility Testing: Use PBS/DMSO mixtures to determine solubility limits, ensuring bioassay validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified ethoxy/methoxy groups (e.g., replacing ethoxy with propoxy) to evaluate hydrophobic interactions .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., COX-2) .
  • In Vivo Testing: Prioritize derivatives with <10 μM IC50 in vitro for pharmacokinetic studies (e.g., murine models) to assess bioavailability and toxicity .

Q. How can contradictions in biological activity data across assay systems be resolved?

Methodological Answer:

  • Assay Standardization: Replicate assays under identical conditions (e.g., pH, temperature, serum concentration) to minimize variability .
  • Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Metabolic Stability Analysis: Use liver microsomes to check for rapid degradation, which may explain discrepancies between in vitro and in vivo results .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding to receptors (e.g., G-protein-coupled receptors) over 100 ns trajectories to assess stability .
  • QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for derivatives to guide synthetic prioritization .

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